1-[(6-Chloropyridin-3-yl)methyl]indole
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Overview
Description
“1-[(6-Chloropyridin-3-yl)methyl]indole” is a chemical compound with the IUPAC name 1-[(6-chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde . It has a molecular weight of 270.72 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H11ClN2O/c16-15-6-5-11(7-17-15)8-18-9-12(10-19)13-3-1-2-4-14(13)18/h1-7,9-10H,8H2 . This indicates the presence of a chloropyridinyl group attached to an indole structure.Physical and Chemical Properties Analysis
This compound has a boiling point of 136-138°C . It is stored at ambient temperature .Scientific Research Applications
Corrosion Inhibition
Indole derivatives have been studied for their effectiveness as corrosion inhibitors. Specifically, 3-amino alkylated indoles have shown high inhibition efficiency in protecting mild steel in acidic environments. These compounds prevent corrosion through adsorption on the steel surface, with efficiency increasing with the ring size of the amino group. Experimental and theoretical studies confirm that these indole derivatives act as cathodic type inhibitors, adhering to the Langmuir adsorption isotherm (Verma et al., 2016).
Organic Synthesis and Catalysis
Indole nuclei are pivotal in synthesizing a wide array of biologically active compounds, with palladium-catalyzed reactions playing a significant role. These reactions facilitate the synthesis and functionalization of indoles, contributing to the development of pharmaceutical intermediates and fine chemicals (Cacchi & Fabrizi, 2005).
Photoreactive Properties for Protein Labeling
Indole compounds react with halocompounds under photochemical conditions to produce redshifted fluorescence products. This reaction has potential applications in developing novel fluorophores and protein labeling strategies, utilizing the unique reactivity of indole rings for the fluorescent detection of proteins (Ladner et al., 2014).
Microbial Degradation of Environmental Pollutants
Indole and its derivatives, recognized as environmental pollutants, are subject to microbial degradation. This process involves various aerobic and anaerobic pathways, highlighting the role of microbial communities in mitigating pollution by degrading indole-based compounds (Arora et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-14-6-5-11(9-16-14)10-17-8-7-12-3-1-2-4-13(12)17/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMBZIUJEVLQIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324264 |
Source
|
Record name | 1-[(6-chloropyridin-3-yl)methyl]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666181 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861207-51-4 |
Source
|
Record name | 1-[(6-chloropyridin-3-yl)methyl]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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